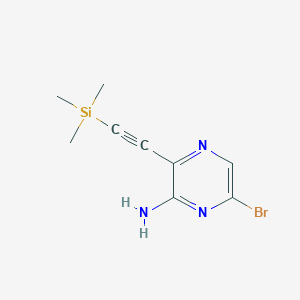
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO5 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-Methoxyphenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature and atmospheric pressure.
Products: 2-(4-Methoxyphenoxy)-5-aminobenzaldehyde.
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acid derivatives.
-
Substitution
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Solvent and temperature dependent.
Products: Substituted derivatives of the original compound.
科学的研究の応用
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
-
2-(4-Methoxyphenoxy)benzaldehyde
- Lacks the nitro group, resulting in different chemical reactivity and biological activity.
-
2-(4-Ethoxyphenoxy)-5-nitrobenzaldehyde
- Contains an ethoxy group (-OCH2CH3) instead of a methoxy group, which may affect its solubility and reactivity.
-
2-(4-Methoxyphenoxy)-5-aminobenzaldehyde
- Formed by the reduction of the nitro group to an amino group, leading to different chemical and biological properties.
特性
分子式 |
C14H11NO5 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H11NO5/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(15(17)18)8-10(14)9-16/h2-9H,1H3 |
InChIキー |
LANHUCYOZUUVAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


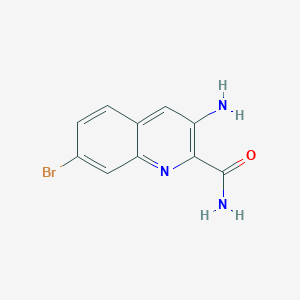
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
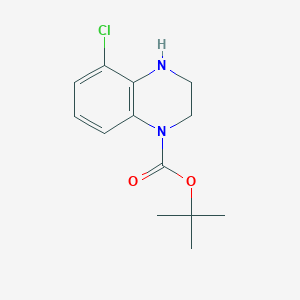
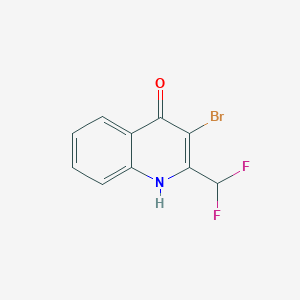
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
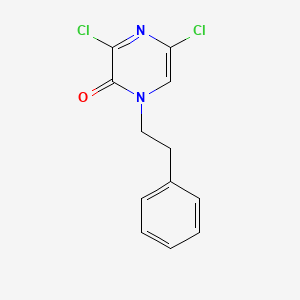

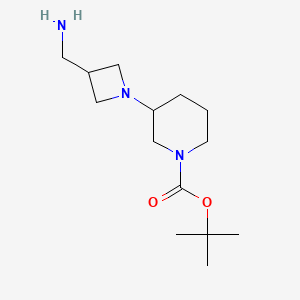

![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
